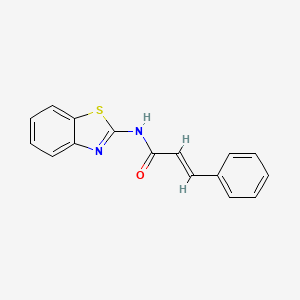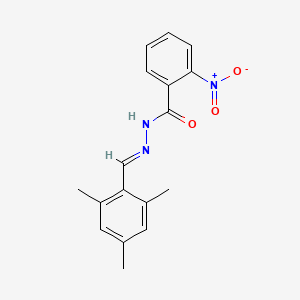
1-(4-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine is a compound that has been synthesized and studied for various applications, including its potential biological activities. The interest in this compound arises from its unique structure, which incorporates fluorobenzoyl and methoxybenzoyl groups attached to a piperazine core, making it a candidate for further pharmacological and chemical studies.
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine involves condensation reactions, reductive amination, amide hydrolysis, and N-alkylation processes. These methods aim to introduce specific functional groups, such as fluorobenzoyl and methoxybenzoyl, onto the piperazine scaffold, enabling the exploration of their chemical and biological properties (Yang Fang-wei, 2013).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, reveals the conformation and crystalline structure of similar piperazine derivatives. These studies provide insights into the molecular geometry, bond lengths, angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical and chemical properties (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
1-(4-Fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine and its analogs participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for modifying the compound's structure and enhancing its biological activities. The presence of the fluorobenzoyl and methoxybenzoyl groups can affect the compound's reactivity and interaction with biological targets (S. Mohanty et al., 2008).
Physical Properties Analysis
The physical properties of 1-(4-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. X-ray diffraction studies and computational modeling can help predict these properties, which are crucial for the compound's formulation and application in drug development (Md. Serajul Haque Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties, including the reactivity, stability, and interactions of 1-(4-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine with other molecules, are vital for understanding its potential applications. Studies on related compounds highlight the role of substituents in determining the compound's binding affinity to biological receptors and its overall biological activity (Yang Fang-wei, 2013).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Studies have highlighted the significance of piperazine derivatives in crystal structure analysis. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, showcases the conformation and interactions within the molecule, providing insights into its structural properties and potential applications in material science and pharmaceutical research (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Characterization
The synthesis and characterization of piperazine derivatives have been widely explored for their potential applications in drug development and material science. An example includes the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was characterized using various spectroscopic methods. This compound exhibited moderate antibacterial and anthelmintic activity, indicating its potential for further development into therapeutic agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Antimicrobial Activities
Piperazine derivatives have been investigated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives synthesized from piperazine showed good or moderate activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Radioligand Development
Piperazine derivatives are also of interest in the development of radioligands for imaging studies. The synthesis of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, demonstrates the application of piperazine derivatives in creating high-affinity radioligands for neurological research, enabling the study of dopamine reuptake mechanisms in the brain (Haka & Kilbourn, 1990).
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-(3-methoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-4-2-3-15(13-17)19(24)22-11-9-21(10-12-22)18(23)14-5-7-16(20)8-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFWBZYGRCSVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)
![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)
![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)



![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)




![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)